molecular formula C7H6O5 B1599917 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1199-60-6

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B1599917
CAS RN: 1199-60-6
M. Wt: 170.12 g/mol
InChI Key: JQYYVBCIIMRLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with the molecular formula C7H6O5 . It has a molecular weight of 170.12 and is typically found in the form of a powder .


Molecular Structure Analysis

The InChI code for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is 1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure. The compound has a monoisotopic mass of 170.021530 Da .


Physical And Chemical Properties Analysis

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a powder at room temperature . It has a melting point range of 277-280 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyran Derivatives : The compound is involved in the synthesis of various pyran derivatives, demonstrating its utility in organic chemistry. For instance, the synthesis of 5,6-dihydro-6-[aryl]-4-{2-[aryl]-éthényl}-2-oxo-2H-pyran-3-carboxylique illustrates the compound's role in producing structurally diverse pyrans (Valla, Giraud, & Ginderow, 1994).

Pharmaceutical Applications

  • Antiallergic Activity : Pyran derivatives, synthesized from compounds like 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, have shown promising results in antiallergic activities. They exhibited significant efficacy in the reaginic PCA test in rats, suggesting potential therapeutic applications in allergy treatments (Nohara et al., 1985).

Chemotherapeutic Synergy

  • Synergistic Effects in Chemotherapy : This compound, when conjugated with isoxazole and isothiazole moieties, showed a synergistic effect with Temobel, a first-line antitumor drug used in brain tumor chemotherapy. This indicates its potential as a complementary agent in cancer treatment (Kletskov et al., 2018).

Chemical Synthesis and Conformational Analysis

  • Synthesis of Complex Pyrans : The compound is instrumental in synthesizing more complex pyrans, such as 3-hydroxy-4H-pyran-4-one derivatives, showcasing its versatility in organic synthesis (Takao, Endo, & Horie, 1992).
  • Conformational Analysis of Homooligomers : Pyranoid ε-sugar amino acids derived from compounds like 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid were used for conformational studies in cyclic homooligomers. This contributes to understanding the structural dynamics of cyclic compounds in medicinal chemistry (Feher‐Voelger et al., 2014).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Pyran derivatives, synthesized from 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This indicates their potential application in materials science and engineering (Saranya et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-methoxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVBCIIMRLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475397
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

CAS RN

1199-60-6
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml four-necked round-bottom flask kept under an argon atmosphere, 3.2 g of kojic acid (1 equiv.) were dissolved in 80 ml of methanol. Sodium methoxide in methanolic solution (4.6 ml, 1.1 equiv.; Fluka, 5.4 M) was then added under magnetic stirring in one portion. After 15 minutes, a solution of 2.95 ml (1.1 equiv.) of methyl iodide in 10 ml of CH3OH was added dropwise thereto and the resulting solution was allowed to react at room temperature. The reaction course was followed by TLC (dichloromethane/methanol 9/1 as the eluent). After 7 hours the conversion was approximately 50%, therefore another 1.1 equivalent of CH3I (2.95 ml in 10 ml of CH3OH) was added. The reaction mixture was then reacted under stirring at room temperature for an additional 65 hours after which water (400 ml) was added. The solution was concentrated to a residual volume of ca. 25-30 ml and left at 4° C. for 14 h. The resulting precipitate was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 2-Hydroxymethyl-5-methoxy-4-pyranone was recovered as a yellow crystalline solid (2.2 g, yield 63%). ii. In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield). ii. Under an argon atmosphere, a 100 ml three-necked round-bottom flask was charged with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (340 mg, 1 equiv.) and 5-methoxytryptamine hydrochloride (500 mg, 1.1 equiv.), dissolved in DMF (15 ml), and brought to 0° C. by means of an ice-bath. HOBt (1-hydroxybenxotriazole monohydrate, 300 mg, 1.1 equiv.), EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 425 mg, 1.1 equiv.) and triethylamine (0.98 ml, 3.5 equiv.) were then added under magnetic stirring. The mixture was stirred for an additional 15 minutes at 0° C. and subsequently allowed to react for 16 h at room temperature. The reaction course was followed by HPLC-MS. Water (25 ml) was then added and the mixture was extracted with dichloromethane (2×30 ml). After a while a suspension appeared in the combined organic phases. The so-formed solid was then collected by filtration, washed with dichloromethane and dried at 50° C. The product was recovered as a white solid (210 mg). From the filtrate, the solvent was removed by rotary evaporation. The obtained solid residue was triturated with dichloromethane/petroleum ether and allowed to stand at room temperature for 24 h. The mixture was then filtered to furnish additional N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-methoxy-commenamide (70 mg, 42% yield).
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Three
Quantity
19.6 g
Type
catalyst
Reaction Step Four
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 2
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 4
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Citations

For This Compound
6
Citations
IN Domnin, LA Remizova, AD Misharev… - Russian journal of …, 2008 - Springer
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Ib) [14], 5,6-dihydroxy-4-oxo-4H-pyran-2-carboxylic acid (Ic) [15], and 6-bromo-4-oxo-4H-pyran-2-carboxylic acid (Id) [16] were …
Number of citations: 3 link.springer.com
J Bransova, M Uher, J Brtko - Chem. Papers, 1994 - researchgate.net
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid (lib) …
Number of citations: 5 www.researchgate.net
IV Rogachevskii, VB Plakhova - Russian Journal of general chemistry, 2006 - Springer
… II) acids [5], and also 5-methoxy-4-oxo-4H-pyran-2carboxylic acid (III) [6] in the concentration range 103100 nM activate the above-described molecular signaling system. At the same …
Number of citations: 6 link.springer.com
YY Xie, Z Lu, XL Kong, T Zhou, S Bansal… - European Journal of …, 2016 - Elsevier
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (13a) (34.00 g, 200 mmol) and 1-methyl-2- pyrrolidinone (500 mL) were refluxed for 4 h. The solvent was removed azeotropically with N,N-…
Number of citations: 35 www.sciencedirect.com
X Jiang, J Guo, Y Lv, C Yao, C Zhang, Z Mi… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of (3-hydroxypyridin-4-one)-coumarin hybrids were developed and investigated as potential multitargeting candidates for the treatment of Alzheimer's disease (AD) through the …
Number of citations: 26 www.sciencedirect.com
T Burckhardt - 2014 - archiv.ub.uni-marburg.de
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (44) (2.72 g, 16.0 mmol, 61%) was obtained as a colourless solid. The analytical data is in agreement with the reported values.[23] …
Number of citations: 3 archiv.ub.uni-marburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.